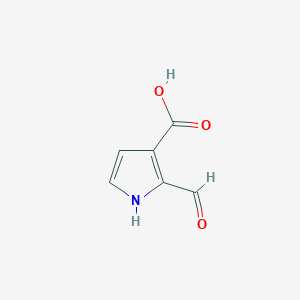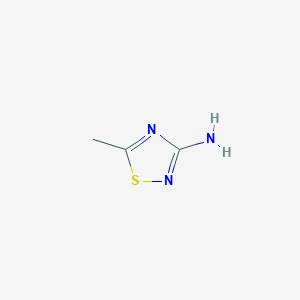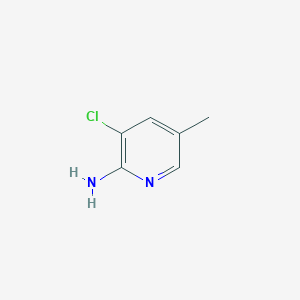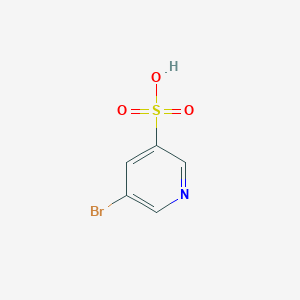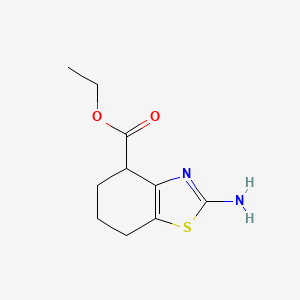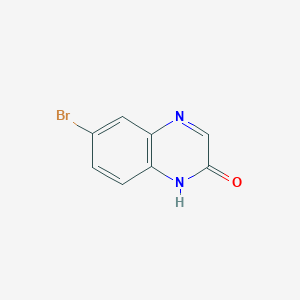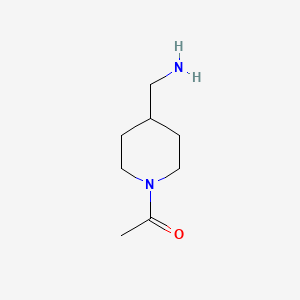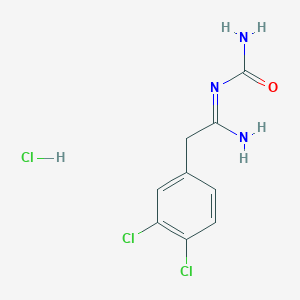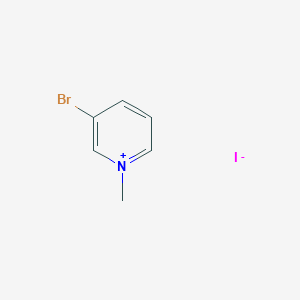
4-Bromomethyl-2-chloro-1-methoxybenzene
Vue d'ensemble
Description
The compound 4-Bromomethyl-2-chloro-1-methoxybenzene is a halogenated aromatic compound that contains bromine, chlorine, and a methoxy group attached to a benzene ring. This type of compound is of interest due to its potential use as a monomer or intermediate in the synthesis of various polymers and organic molecules.
Synthesis Analysis
The synthesis of halomethylated benzene derivatives can be achieved through various routes. For instance, 1,4-bis(bromomethyl)benzene derivatives have been synthesized using the modified Gilch route, which has been shown to yield high molecular weight polyphenylenevinylene with narrow polydispersities . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination, with factors such as raw material rate, reaction time, and temperature affecting the reaction . Methyl 4-bromo-2-methoxybenzoate, a related compound, was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification .
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is influenced by the nature of the halogen atoms and their interactions. For example, in 4-halotriaroylbenzenes, C-X...O=C interactions were dominant in the structures of 4-chloro- and 4-bromotribenzoylbenzene, while type-II I...I interactions were important in the 4-iodo derivative . The presence of halogen atoms can also affect the planarity and conformation of the benzene ring system, as seen in the derivatives of benzylidene-4-hydroxybenzohydrazide .
Chemical Reactions Analysis
Halogenated methoxybenzenes, such as bromochloromethoxybenzenes, have been identified in the marine troposphere, indicating that these compounds can undergo atmospheric reactions and have both biogenic and anthropogenic origins . The presence of halogen atoms in these compounds can lead to various chemical reactions, including halogen bonding, which plays a significant role in their structural determination .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the halogen atoms and the methoxy group. These substituents can affect the compound's boiling point, melting point, solubility, and reactivity. The halogen atoms can also participate in halogen bonding, which can influence the compound's crystal structure and stability . The methoxy group can contribute to the electron-donating properties of the compound, potentially affecting its reactivity in further chemical transformations .
Applications De Recherche Scientifique
Polyphenylenevinylene Monomer Synthesis
4-Bromomethyl-2-chloro-1-methoxybenzene has been compared with other halomethyl benzene derivatives as monomers for synthesizing poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene] (MEH–PPV) via the modified Gilch route. The study found that the bis(bromomethyl) monomer yielded higher molecular weights and narrower polydispersities than the corresponding bis(chloromethyl) monomer, indicating its effectiveness in this polymer synthesis application (Sanford et al., 1999).
Photosubstitution and Chemical Reactivity
Research on photosubstitution of diethyl methoxyphenyl phosphate with various nucleophiles, including Cl−, Br−, CN−, in methanol revealed the formation of halo-substituted methoxybenzenes, including 4-chloro-, 4-bromo-, and 4-cyanomethoxybenzenes. This study demonstrates the chemical reactivity of methoxyphenyl phosphates under specific conditions, providing insights into the behavior of related compounds like this compound (Nakamura et al., 1993).
Polymer Solar Cell Applications
In the field of polymer solar cells (PSCs), a derivative of this compound, 3,4-bis(bromomethyl) methoxybenzene, was used to synthesize a novel electron acceptor, MDN-PCBM. The PSCs using MDN-PCBM showed improved power conversion efficiency, open-circuit voltage, and short-circuit current compared to those with the standard PCBM electron acceptor. This suggests the potential of such derivatives in enhancing the performance of polymer solar cells (Jin et al., 2016).
Mécanisme D'action
Target of Action
It’s known that bromomethyl groups often target nucleophilic sites in biological molecules, leading to various biochemical reactions .
Mode of Action
4-Bromomethyl-2-chloro-1-methoxybenzene can undergo reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . The bromomethyl group is susceptible to nucleophilic attack, leading to substitution reactions . The compound’s mode of action is likely influenced by these chemical properties.
Biochemical Pathways
Given its reactivity, it may influence a variety of pathways depending on the specific biological context and the presence of suitable nucleophilic targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound . For instance, its reactivity might be enhanced or diminished under certain conditions, potentially affecting its biological activity.
Safety and Hazards
Propriétés
IUPAC Name |
4-(bromomethyl)-2-chloro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYJMOYDXJQHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466932 | |
| Record name | 4-Bromomethyl-2-chloro-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
320407-92-9 | |
| Record name | 4-(Bromomethyl)-2-chloro-1-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320407-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromomethyl-2-chloro-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-2-chloro-1-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


